

Mass spectrometry analysis and fragmentation patterns of N,N-Bis-Boc-N-allylamine.

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Compound of Interest

Compound Name: *N,N-Bis-Boc-N-allylamine*

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A Comparative Guide to the Mass Spectrometry Analysis of N,N-Bis-Boc-N-allylamine

This guide provides a detailed analysis of the mass spectrometric behavior of **N,N-Bis-Boc-N-allylamine**, a common building block in organic synthesis.[1] Understanding its fragmentation pattern is crucial for reaction monitoring, purity assessment, and structural confirmation. We compare its behavior under different ionization conditions and contrast its fragmentation with a related mono-protected alternative, providing researchers with predictive data for compound identification.

Introduction to Mass Spectrometric Analysis of Protected Amines

N,N-Bis-Boc-N-allylamine is a valuable reagent featuring a tertiary amine protected by two acid-labile tert-butoxycarbonyl (Boc) groups and a reactive allyl moiety.[1] Mass spectrometry (MS) is an essential tool for its characterization. However, the inherent instability of protecting groups under certain MS conditions can make spectral interpretation challenging.[2]

Electrospray ionization (ESI) is a soft ionization technique that typically yields a protonated molecular ion ($[M+H]^+$) and allows for controlled fragmentation via tandem mass spectrometry (MS/MS). The fragmentation of Boc-protected compounds under ESI collision-induced dissociation (CID) is well-characterized, primarily involving the loss of isobutylene (C_4H_8) followed by the loss of carbon dioxide (CO_2).[3][4] In contrast, harder ionization techniques like

Electron Impact (EI) ionization lead to more extensive fragmentation, where the molecular ion may not be observed at all.[3][5]

Predicted Fragmentation Patterns

The fragmentation of **N,N-Bis-Boc-N-allylamine** is dominated by the sequential decomposition of its two Boc groups. The specific ions observed depend heavily on the ionization method employed.

Comparison of Ionization Techniques:

- **Electrospray Ionization (ESI-MS/MS):** This is the preferred method for this class of compounds. It begins with the formation of the protonated parent molecule ($[M+H]^+$ at m/z 258.17). Applying collision energy then induces a stepwise fragmentation cascade. The primary pathway involves the loss of a 56 Da neutral fragment (isobutylene), followed by a 44 Da loss (CO_2). This process can repeat for the second Boc group, providing a clear signature for the di-protected amine.
- **Electron Impact (EI):** Under the high-energy conditions of EI, the molecular ion is often unstable. The spectrum is typically dominated by smaller, highly stable fragments. A major characteristic fragment for Boc-protected compounds is the tert-butyl cation at m/z 57. Other common fragments arise from losses of isobutylene (C_4H_8) and the entire Boc moiety ($C_5H_8O_2$).[3]

Comparison with N-Boc-allylamine:

A comparison with the mono-protected analogue, N-Boc-allylamine (MW: 157.21 g/mol), highlights the diagnostic power of MS.[6][7] N-Boc-allylamine would present a much simpler MS/MS spectrum, showing the transition from its protonated form (m/z 158.12) to a primary fragment at m/z 102.07 (loss of 56 Da) and a secondary fragment at m/z 58.06 (subsequent loss of 44 Da). The presence of an additional fragmentation sequence in **N,N-Bis-Boc-N-allylamine**, originating from the ion at m/z 158.11, is definitive proof of the second Boc group.

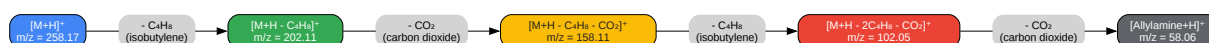
Quantitative Fragmentation Data

The following table summarizes the predicted key ions for **N,N-Bis-Boc-N-allylamine** based on established fragmentation rules for Boc-protected amines.

Ionization Mode	Precursor Ion (m/z)	Neutral Loss (Fragment & Da)	Fragment Ion (m/z)	Proposed Structure/Frag ment
ESI	258.17 ([M+H] ⁺)	-	258.17	Protonated N,N-Bis-Boc-N-allylamine
ESI-MS/MS	258.17	C ₄ H ₈ (56.06)	202.11	[M+H - isobutylene] ⁺
ESI-MS/MS	202.11	CO ₂ (44.00)	158.11	[M+H - isobutylene - CO ₂] ⁺ (Mono-Boc intermediate)
ESI-MS/MS	158.11	C ₄ H ₈ (56.06)	102.05	[M+H - 2*isobutylene - CO ₂] ⁺
ESI-MS/MS	102.05	CO ₂ (44.00)	58.06	[Allylamine+H] ⁺
EI	257.16 (M ⁺ ·)	C ₄ H ₉ · (57.07)	200.09	[M - t-butyl] ⁺ ·
EI	257.16 (M ⁺ ·)	C ₅ H ₉ O ₂ · (101.06)	156.10	[M - Boc] ⁺
EI	-	-	57.07	[t-butyl] ⁺ (Often the base peak)

Fragmentation Pathway Visualization

The logical flow of the fragmentation cascade under ESI-MS/MS conditions is illustrated below. This pathway shows the sequential neutral losses that are characteristic of a di-Boc protected amine.



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Caption: ESI-MS/MS fragmentation of **N,N-Bis-Boc-N-allylamine**.

Experimental Protocol: ESI-MS/MS Analysis

The following is a representative protocol for the analysis of **N,N-Bis-Boc-N-allylamine**.

- Sample Preparation:
 - Prepare a stock solution of the analyte at 1 mg/mL in methanol.
 - Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for direct infusion.
- Instrumentation:
 - Analysis is performed on a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Mass Spectrometer Settings:
 - Ionization Mode: ESI Positive
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120°C
 - Desolvation Temperature: 350°C
 - Cone Gas Flow: 50 L/hr (Nitrogen)
 - Desolvation Gas Flow: 600 L/hr (Nitrogen)
- Data Acquisition:
 - MS Scan: Acquire full scan mass spectra from m/z 50 to 500 to identify the precursor ion ($[M+H]^+$ at m/z 258.17).

- MS/MS Scan: Select the precursor ion at m/z 258.17 for fragmentation.
- Collision Gas: Argon.
- Collision Energy: Ramp from 10 to 40 eV to observe the full fragmentation cascade, from initial isobutylene loss to the formation of the final allylamine fragment. Data from different collision energies can be combined to construct a comprehensive fragmentation map.

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